Dodecylhydroxyoxostannane

Description

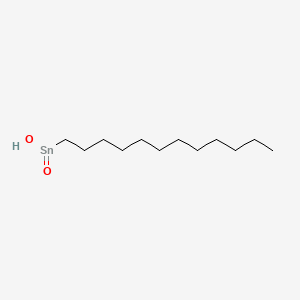

Dodecylhydroxyoxostannane, also known as dodecyl-hydroxy-oxotin, is a heterocyclic organic compound with the molecular formula C₁₂H₂₆O₂Sn and a molecular weight of 321.04364 g/mol . This compound is characterized by the presence of a tin atom bonded to a dodecyl group and a hydroxy group, making it a unique organotin compound.

Properties

CAS No. |

29134-69-8 |

|---|---|

Molecular Formula |

C12H26O2Sn |

Molecular Weight |

321.04 g/mol |

IUPAC Name |

dodecyl-hydroxy-oxotin |

InChI |

InChI=1S/C12H25.H2O.O.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h1,3-12H2,2H3;1H2;;/q;;;+1/p-1 |

InChI Key |

QXPASJXPZNHYCQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[Sn](=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of dodecylhydroxyoxostannane typically involves the reaction of dodecyl alcohol with tin(IV) oxide under specific conditions. The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is heated under reflux conditions to ensure complete reaction, and the product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Dodecylhydroxyoxostannane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form dodecylstannonic acid.

Reduction: It can be reduced to form dodecylstannane.

Substitution: this compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups such as halides or alkoxides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dodecylhydroxyoxostannane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of dodecylhydroxyoxostannane involves its interaction with cellular components. The tin atom in the compound can form coordination complexes with various biomolecules, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with cell membrane integrity, and induction of oxidative stress. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key enzymes and signaling pathways in cells .

Comparison with Similar Compounds

Dodecylhydroxyoxostannane can be compared with other organotin compounds such as:

Tributyltin oxide: Known for its use as a biocide in marine paints.

Triphenyltin hydroxide: Used as a fungicide in agriculture.

Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.

What sets this compound apart is its unique structure, which combines a long alkyl chain with a hydroxy group and a tin atom, providing distinct chemical and physical properties that make it suitable for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.